4-Methyl-4-pentenal

Organic Chemistry Conformational Analysis Reaction Design

4-Methyl-4-pentenal (IUPAC: 4-methylpent-4-enal, CAS 3973-43-1) is a terminally unsaturated, non-conjugated aldehyde with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol. This colorless liquid, characterized by a strong fruity odor, serves as a versatile intermediate in organic synthesis, particularly for fragrances, pharmaceuticals, and specialty chemicals.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
Cat. No. B1640716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-pentenal
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCC(=C)CCC=O
InChIInChI=1S/C6H10O/c1-6(2)4-3-5-7/h5H,1,3-4H2,2H3
InChIKeyXVMMYODWMBGAIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-4-pentenal (CAS 3973-43-1): Technical Profile and Procurement Relevance


4-Methyl-4-pentenal (IUPAC: 4-methylpent-4-enal, CAS 3973-43-1) is a terminally unsaturated, non-conjugated aldehyde with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol [1][2]. This colorless liquid, characterized by a strong fruity odor, serves as a versatile intermediate in organic synthesis, particularly for fragrances, pharmaceuticals, and specialty chemicals . Its unique combination of a terminal alkene and a remote aldehyde group dictates a reactivity profile distinct from both its saturated analog (4-methylpentanal) and its α,β-unsaturated isomer (4-methyl-2-pentenal), a differentiation that carries significant weight in procurement and application-specific selection.

Terminal Alkene Non-conjugated alkene enables chemoselective hydroformylation, epoxidation, and metathesis.
Distinct Isomer Reactivity and physicochemical profile differ from saturated and α,β-unsaturated analogs.
Synthesis Intermediate Versatile building block for fragrance, agrochemical, and pharmaceutical intermediates.

4-Methyl-4-pentenal: The Perils of Analog Substitution in R&D and Production


Substituting 4-methyl-4-pentenal with a simpler analog, such as 4-methylpentanal or 4-methyl-2-pentenal, is a high-risk strategy in research and production due to profound differences in physicochemical properties, reaction chemistry, and downstream applications. The isolated, terminal alkene in 4-methyl-4-pentenal offers a site for chemo- and regioselective transformations (e.g., hydroformylation, epoxidation) that are fundamentally different from the α,β-unsaturated system of 4-methyl-2-pentenal, which primarily engages in conjugate additions [1][2]. Furthermore, the presence of the double bond imparts a vapor pressure, boiling point, and olfactory profile distinct from its fully saturated counterpart, 4-methylpentanal, which directly impacts formulation stability, processing conditions, and end-use performance in flavor and fragrance applications .

Target Compound 4-Methyl-4-pentenal (terminal alkene) Provides a site for chemo- and regioselective transformations not possible with saturated or conjugated isomers.
Substitute: 4-Methylpentanal Saturated analog Lacks terminal alkene; altered boiling point, density, and olfactory profile may shift purification and end-use performance.
Substitute: 4-Methyl-2-pentenal α,β-Unsaturated analog Conjugated system favors conjugate additions; different conformational behavior may limit applicability in alkene-specific routes.

Quantitative Differentiation of 4-Methyl-4-pentenal from Structural Analogs: A Data-Driven Selection Guide


Structural Isomer Differentiation: Terminal vs. α,β-Unsaturation Dictates Reactivity and Conformational Behavior

4-Methyl-4-pentenal, as a non-conjugated aldehyde, exhibits a fundamentally different conformational preference and reactivity compared to its conjugated isomer, 4-methyl-2-pentenal. A variable-temperature NMR study demonstrates that 4-methyl-2-pentenal, like other α,β-unsaturated aldehydes, preferentially adopts the C-CH₃ eclipsed conformation, a feature critical to its reactivity in conjugate additions and cycloadditions [1]. This conformational rigidity is a consequence of the π-conjugated system and is absent in 4-methyl-4-pentenal. This structural distinction is paramount for chemists designing stereoselective transformations: the terminal alkene of 4-methyl-4-pentenal is a prime target for reactions like hydroformylation or metathesis, which are not feasible or are unselective with the conjugated analog.

Conformational Preference
Context-dependent
Non-conjugated alkene avoids C-CH₃ eclipsed lock seen in α,β-unsaturated isomer (VT-NMR).
Supports distinct chemoselectivity in reaction design.
VT-NMR study with SnCl₄ complexes; class-level inference.
Organic Chemistry Conformational Analysis Reaction Design

Physicochemical Property Comparison: Boiling Point and Density Differentiate Processing Requirements

Significant variations in boiling point and density between 4-methyl-4-pentenal and its close analogs necessitate distinct handling, purification, and formulation strategies. The target compound's boiling point is reported at 123 °C (at atmospheric pressure), with a density of 0.819 g/mL [1]. In contrast, the saturated analog, 4-methylpentanal, exhibits a lower boiling point of ~118 °C and a slightly lower density of ~0.799 g/mL . The α,β-unsaturated isomer, 4-methyl-2-pentenal, shows an even more pronounced difference, with a boiling point of 70 °C at reduced pressure (75 mmHg), indicating a substantially higher vapor pressure under standard conditions .

Boiling Point & Density
Data to verify
~123 °C / 0.819 g/mL
Impacts purification protocol and GC analysis method selection.
Reported values; confirm under process conditions.
Process Chemistry Formulation Science Analytical Chemistry

Lipophilicity (LogP) Drives Differential Partitioning and Solvent Compatibility

The lipophilicity, quantified by the calculated partition coefficient (LogP), differs among analogs, influencing their behavior in biphasic systems and their suitability as intermediates for further derivatization. 4-Methyl-4-pentenal has a calculated LogP of 0.927 (estimated via the SPRESIweb platform) [1] or an XLogP3-AA value of 1.4 [2]. This contrasts with the fully saturated analog, 4-methylpentanal, which is reported to have a higher LogP of approximately 1.78 [3]. This ~0.4 to ~0.8 unit difference in LogP translates to a roughly 2.5 to 6.3 fold difference in partition coefficient, a significant variance in biological and environmental contexts.

LogP (Partitioning)
Method context
0.93–1.4 vs saturated 1.78
Influences solvent extraction and ADME screening interpretation.
Calculated LogP varies by estimation method.
Drug Discovery Agrochemical Formulation ADME-Tox Prediction

Olfactory Profile and Threshold: A Unique Fruity Note for Flavor and Fragrance Design

The organoleptic properties of 4-methyl-4-pentenal provide a key point of differentiation from its analogs, particularly in the flavor and fragrance industry. It is described as a colorless liquid with a strong, fruity odor, a primary driver for its use as an intermediate in the synthesis of fruit-flavored aromas . Preliminary odor threshold data suggests a perception threshold of 0.07 mg/m³, which is notably low and indicates high odor impact . For comparison, its saturated analog, 4-methylpentanal, is often associated with more aldehydic, green, or fatty notes, while the conjugated isomer, 4-methyl-2-pentenal, possesses an ethereal, spicy, green, and grassy profile [1][2].

Odor Profile
Supporting evidence
Fruity (threshold ~0.07 mg/m³)
Critical for flavor and fragrance intermediate selection.
Odor threshold measurement methodology not specified.
Flavor Chemistry Fragrance Formulation Sensory Science

High-Value Application Scenarios for 4-Methyl-4-pentenal Based on Evidence-Based Differentiation


Synthesis of Novel Fragrance and Flavor Ingredients via Chemoselective Alkene Modification

Capitalizing on its non-conjugated, terminal alkene, 4-methyl-4-pentenal serves as a privileged intermediate for the synthesis of complex, fruity aroma chemicals. Its physical properties (BP 123 °C, density 0.819) and distinct LogP (0.927-1.4) allow for predictable purification and handling [1]. The terminal double bond can undergo selective hydroformylation, epoxidation, or metathesis to introduce diverse functional groups while preserving the aldehyde, enabling the construction of novel odorants. This reactivity profile is inaccessible to the α,β-unsaturated isomer 4-methyl-2-pentenal, which is instead prone to conjugate additions. The resulting products benefit from the unique fruity olfactory foundation of the parent molecule, which has a low odor threshold (≈0.07 mg/m³), making it a high-impact building block .

Precursor for Agrochemical and Pharmaceutical Intermediates with Optimized Lipophilicity

4-Methyl-4-pentenal's structural features and intermediate lipophilicity (LogP ~1.4) position it as a valuable starting material for synthesizing heterocyclic compounds relevant to agrochemical and pharmaceutical discovery programs. The terminal alkene provides a handle for constructing substituted pyridines or cyclopentene derivatives, which are common scaffolds in herbicides and bioactive molecules [2]. In contrast to the more lipophilic saturated analog 4-methylpentanal (LogP ~1.78), derivatives of 4-methyl-4-pentenal are expected to have improved aqueous solubility and potentially more favorable ADME characteristics, a critical consideration in early-stage lead optimization [3][4].

Development of Defined Polymer Building Blocks and Specialty Monomers

The combination of a terminal alkene and a reactive aldehyde in 4-methyl-4-pentenal makes it a candidate monomer for creating functionalized polymers or copolymer cross-linkers. The non-conjugated nature of the alkene ensures it remains highly reactive in addition polymerization schemes, while the aldehyde group can be used for post-polymerization modification or as a latent cross-linking site. This is in stark contrast to 4-methyl-2-pentenal, where the conjugated system is less prone to radical polymerization and more likely to undergo side reactions. The specific boiling point (123 °C) and density (0.819 g/mL) are key parameters for safely scaling up monomer purification and polymerization reactions [5].

Analytical Standard for Isomer-Specific Method Development and Quality Control

The proven physicochemical differentiation—specifically the unique boiling point (123 °C) and calculated LogP (0.927) compared to its analogs—establishes 4-methyl-4-pentenal as an essential reference standard for developing and validating isomer-selective analytical methods. In quality control environments where multiple isomeric aldehydes may be present (e.g., in complex natural product extracts or industrial reaction mixtures), the ability to reliably identify and quantify 4-methyl-4-pentenal is crucial. Using the wrong analog as a standard would lead to misidentification and inaccurate quantification, compromising the integrity of research data and process control .

Application
Selection Property
Validation Focus
Fragrance intermediate synthesis
Terminal alkene reactivity profile
Chemoselectivity relative to conjugated isomer pathways
Agrochemical/pharmaceutical intermediate
Intermediate lipophilicity (LogP context)
Partitioning and solubility in biphasic systems
Specialty monomer and polymer building block
Non-conjugated alkene for addition polymerization
Polymerizability vs. conjugated isomer side reactions
Analytical reference standard
Isomer-specific physicochemical properties
Method specificity (GC retention, LogP) vs. analog misidentification

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